molecular formula C11H16OS B13245927 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol

2-(Thiophen-3-ylmethyl)cyclohexan-1-ol

Cat. No.: B13245927
M. Wt: 196.31 g/mol
InChI Key: ALLTVXTZYMZDCL-UHFFFAOYSA-N
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Description

2-(Thiophen-3-ylmethyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a thiophene ring attached via a methylene group at the C2 position of the cyclohexanol core. The thiophene moiety, a sulfur-containing heteroaromatic ring, imparts distinct electronic and steric properties to the molecule. Such structural attributes may influence solubility, reactivity, and biological activity compared to analogs with phenyl or other substituents.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-(thiophen-3-ylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C11H16OS/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h5-6,8,10-12H,1-4,7H2

InChI Key

ALLTVXTZYMZDCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2=CSC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from thiophen-3-ylmethyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclohexanone to form the desired alcohol.

      Reaction Conditions:

  • Reduction of Ketones: : Another method involves the reduction of 2-(Thiophen-3-ylmethyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol can be oxidized to form a ketone or carboxylic acid.

      Reagents: Chromium trioxide (CrO(_3)), potassium permanganate (KMnO(_4)), or pyridinium chlorochromate (PCC)

      Conditions: Acidic or basic medium, varying temperatures

  • Reduction: : The compound can undergo reduction reactions to form various derivatives.

      Reagents: Hydrogen gas (H(_2)) with a palladium catalyst, lithium aluminum hydride (LiAlH(_4))

      Conditions: Room temperature to elevated temperatures

  • Substitution: : The thiophen-3-ylmethyl group can participate in substitution reactions, leading to the formation of new compounds.

      Reagents: Halogenating agents, nucleophiles

      Conditions: Solvent-dependent, varying temperatures

Major Products

    Oxidation: 2-(Thiophen-3-ylmethyl)cyclohexanone, 2-(Thiophen-3-ylmethyl)cyclohexanoic acid

    Reduction: Cyclohexane derivatives with modified thiophen-3-ylmethyl groups

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Pharmacology: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Biochemical Research: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Research is ongoing to explore its potential as a lead compound in the development of new therapeutic agents.

Industry

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

    Agriculture: It may be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-ylmethyl)cyclohexan-1-ol depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and thiophen-3-ylmethyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl-Substituted Cyclohexanols

The compounds 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol and 2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol () share the cyclohexanol backbone but differ in their sulfonyl substituents. Key distinctions include:

  • Synthesis : Both were synthesized via Grignard reagent addition to cyclohexene oxide, yielding 73–81% as colorless oils. This contrasts with thiophene-containing analogs, where the synthesis route may involve thiophene-based nucleophiles.
  • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, likely increasing the acidity of the hydroxyl group compared to the electron-rich thiophene-methyl substituent.

Amino-Substituted Cyclohexanols: Venlafaxine

Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) () is a clinically used antidepressant. Key comparisons:

  • Substituent Effects: The dimethylamino and methoxyphenyl groups enhance solubility in physiological conditions.
  • Bioactivity: Venlafaxine’s antidepressant activity is linked to its inhibition of serotonin/norepinephrine reuptake. The thiophene analog’s bioactivity remains unexplored but could diverge due to differences in aromatic ring electronics .

Hydroxybenzyl-Substituted Cyclohexanols: Juvenoids

Juvenoids in the 2-(4-hydroxybenzyl)-cyclohexan-1-ol series () act as insect juvenile hormone mimics. Comparisons include:

  • Biological Specificity: Juvenoids’ insect growth-regulating activity highlights how substituent polarity and aromaticity dictate target specificity. Thiophene’s sulfur atom might confer unique binding properties in pesticidal or pharmacological contexts .

Fluorophenyl-Substituted Cyclohexanols

rac-(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol () contains a fluorophenyl group, offering insights into halogen substituent effects:

  • Metabolic Stability : Fluorine’s electronegativity may reduce metabolic oxidation, a feature absent in the thiophene analog.
  • Electronic Properties: The fluorine atom’s electron-withdrawing effect could alter the cyclohexanol ring’s conformation or acidity relative to the electron-rich thiophene .

Comparative Data Table

Compound Substituent Physical State Synthesis Yield Notable Properties Reference
2-(Thiophen-3-ylmethyl)cyclohexan-1-ol Thiophen-3-ylmethyl Not reported Not reported Predicted high lipophilicity N/A
2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol 4-Methoxyphenylsulfonyl Colorless oil 81% Electron-withdrawing sulfonyl group
2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol 3-Methoxyphenylsulfonyl Colorless oil 73% Meta-substitution effects
Venlafaxine Dimethylamino, methoxyphenyl Crystalline Not reported Antidepressant, high solubility
2-(4-Hydroxybenzyl)cyclohexan-1-ol 4-Hydroxybenzyl Not reported Not reported Insect juvenile hormone mimic
rac-(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol 4-Fluorophenyl Not reported Not reported Enhanced metabolic stability

Discussion of Key Findings

  • Structural Flexibility: The cyclohexanol core accommodates diverse substituents, enabling tuning of electronic, solubility, and bioactivity profiles.
  • Biological Relevance: Substituent choice (e.g., thiophene vs. hydroxybenzyl) critically influences target engagement, as seen in juvenoids () and Venlafaxine ().

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